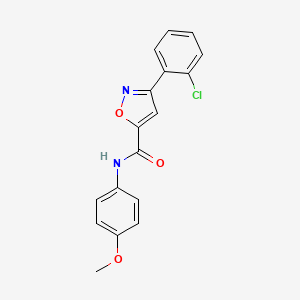
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C17H13ClN2O3 and its molecular weight is 328.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Compound Formation
The compound 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-isoxazolecarboxamide has been explored in various studies for its role in chemical syntheses and the formation of other compounds. For example, Perkins et al. (2003) discussed its use in the annulation of heterocyclic compounds, highlighting its potential in creating diverse molecular structures (Perkins et al., 2003). Similarly, Moskvina et al. (2015) demonstrated its utility in the condensation reactions leading to the formation of isoflavones and various heterocycles (Moskvina et al., 2015).
Radiotracer Development for PET Imaging
Katoch-Rouse and Horti (2003) explored the synthesis of a derivative of this compound for use as a radiotracer in positron emission tomography (PET) imaging. This research is significant for the development of diagnostic tools in neuroscience and oncology (Katoch-Rouse & Horti, 2003).
Crystallography and Structural Analysis
The compound has also been a subject of interest in crystallography and structural analysis. Quiroga et al. (1999) conducted studies on pyrazolo[3,4-b]pyridines related to this compound, providing insights into their crystal structures and chemical behavior (Quiroga et al., 1999). Al-Hourani et al. (2015) further investigated the crystal structure of tetrazole derivatives, contributing to the understanding of molecular interactions and stability (Al-Hourani et al., 2015).
Biochemical Applications
In the biochemical domain, Viji et al. (2020) analyzed a similar compound for its antimicrobial and anticancer properties, using quantum chemical calculations and molecular docking studies. This research underscores the potential pharmaceutical applications of such compounds (Viji et al., 2020).
Potential Antidepressant Properties
Palaska et al. (2001) investigated the antidepressant activities of pyrazoline derivatives related to this compound, providing a foundation for future research in neuropsychopharmacology (Palaska et al., 2001).
特性
IUPAC Name |
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-22-12-8-6-11(7-9-12)19-17(21)16-10-15(20-23-16)13-4-2-3-5-14(13)18/h2-10H,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPJJVFCCCOBAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![benzo[d][1,3]dioxol-5-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2371517.png)
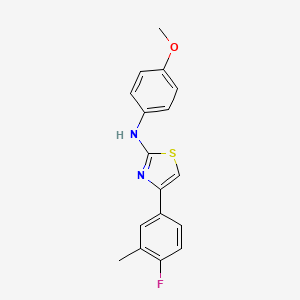
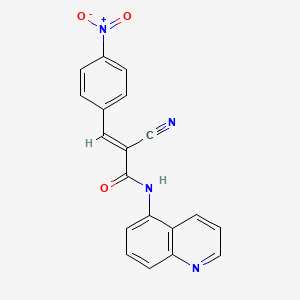
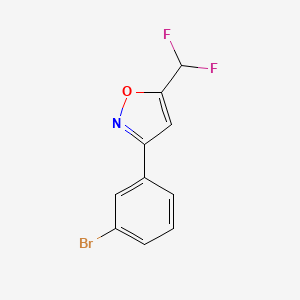
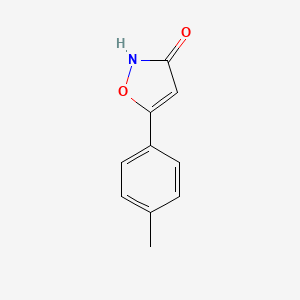
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide](/img/structure/B2371525.png)
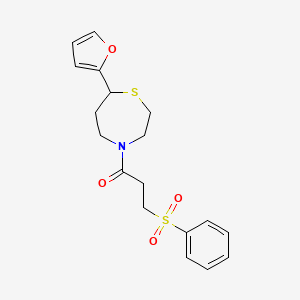
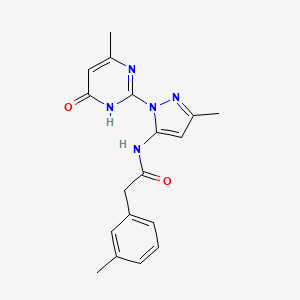
![3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride](/img/structure/B2371529.png)
![[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B2371532.png)
![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone](/img/structure/B2371533.png)
![(1S,3As,5aS,5bS,7aS,11aS,11bS,13aS,13bS)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/no-structure.png)
![N-cyclopropyl-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2371539.png)

